molecular formula C8H7ClN2 B1426116 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile CAS No. 1000529-85-0

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

Cat. No. B1426116
M. Wt: 166.61 g/mol
InChI Key: ZVYOSVOFFJPAKE-UHFFFAOYSA-N
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Description

“2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile” is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile” is 1S/C8H7ClN2/c1-6-7(4-5-10)2-3-8(9)11-6/h2-3H,4H2,1H3 . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The melting point of “2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile” is reported to be between 57-58°C . The compound is a powder at room temperature .

Scientific Research Applications

Photoreactivity Studies

  • Photosubstitution Reactions : The ligand substitution reactions of ruthenium complexes involving acetonitrile in the presence of appropriate nucleophiles when irradiated, explore the understanding of photoreactivity mechanisms. Such studies reveal the dynamics of ligand displacement and the role of acetonitrile in these reactions (Hecker, Fanwick, & McMillin, 1991).

Structural Chemistry

  • Crystal Structure Analysis : Investigations into the structure of complexes like 4-Methylpyridinium Pentachloro(4-methylpyridine-N)titanate(IV) Acetonitrile Solvate provide insights into the coordination chemistry and molecular arrangement of such compounds, highlighting the role of acetonitrile in the crystalline structure (Hensen, Pickel, Lemke, & Bolte, 1997).

Synthesis of Novel Compounds

  • Photocyclization and New Compound Synthesis : Studies demonstrate the use of acetonitrile in the synthesis of new compounds like benzo[c]quinolizinium salts through photocyclization, showcasing its utility in synthetic organic chemistry (Arai, Tabuchi, Arai, Yamagishi, & Hida, 1991).

Luminescent Materials

Organic Synthesis

  • Derivatives of Pyridothiazine : The use of 2-chloro-6-methylpyridine-3-carbonitrile in the preparation of pyridothiazine derivatives, indicating its role in facilitating diverse organic synthesis pathways (Kobayashi, Iitsuka, & Konishi, 2008).

N-Oxide Synthesis

  • Oxidation to N-Oxides : Studies demonstrate the efficient oxidation of various pyridines, including 2-methylpyridine and 2,6-dimethylpyridine, to their N-oxides using acetonitrile as a solvent (Zhong, Guo, & Song, 2004).

Solvent Ligand Reactions

Supramolecular Chemistry

Chromatography

  • Purification Techniques : Utilizing preparative liquid chromatography for the separation of 2-chloro-5-trichloromethylpyridine demonstrates acetonitrile's application in analytical chemistry (Su, Zhang, & Huang, 2006).

Safety And Hazards

The compound is labeled with the GHS05 and GHS06 pictograms, indicating that it is harmful if swallowed and causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(6-chloro-2-methylpyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-7(4-5-10)2-3-8(9)11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYOSVOFFJPAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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